molecular formula C7H12SSi B6210365 trimethyl(thiophen-3-yl)silane CAS No. 18245-17-5

trimethyl(thiophen-3-yl)silane

Cat. No. B6210365
CAS RN: 18245-17-5
M. Wt: 156.3
InChI Key:
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Description

Trimethyl(thiophen-3-yl)silane, also known as 3-thiophene-2-methylsilane, is a silyl-substituted thiophene compound that is used in a variety of chemical and biological applications. It is an organosilicon compound with the molecular formula C6H7S3Si. It is a colorless solid that is soluble in organic solvents and can be used as a reagent in a number of chemical reactions. It is also used as a reagent in a variety of biological applications, including in peptide synthesis, organic synthesis, and as a catalyst in organic reactions.

Mechanism of Action

Trimethyl(thiophen-3-yl)silane is a silyl-substituted thiophene compound and its mechanism of action is based on its ability to act as a catalyst in organic reactions. It can act as a Lewis acid, which means that it can donate a pair of electrons to react with an electron-rich species, such as a carbonyl group. It can also act as a Lewis base, which means that it can accept a pair of electrons from an electron-poor species, such as an amide group.
Biochemical and Physiological Effects
Trimethyl(thiophen-3-yl)silane has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The use of trimethyl(thiophen-3-yl)silane in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be used in a variety of organic reactions. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, it is also important to note that it is sensitive to light and air and should be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for the use of trimethyl(thiophen-3-yl)silane in scientific research. One potential direction is to explore its use as a catalyst in the synthesis of polymers. Another potential direction is to explore its use as a ligand in coordination chemistry. Additionally, further research could be conducted to explore its potential in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. Finally, further research could be conducted to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Synthesis Methods

Trimethyl(thiophen-3-yl)silane can be synthesized from the reaction of thiophene and trimethylsilyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dichloromethane, at a temperature of about -20°C. The reaction is complete when the reaction mixture is allowed to warm to room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

Trimethyl(thiophen-3-yl)silane has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in organic reactions. It has also been used in the synthesis of peptides, as a ligand in coordination chemistry, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, including antifungal agents and antiviral agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of trimethyl(thiophen-3-yl)silane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "3-bromothiophene", "magnesium", "trimethylchlorosilane", "diethyl ether", "toluene", "hydrogen gas", "platinum catalyst" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting 3-bromothiophene with magnesium in diethyl ether.", "Step 2: Reaction of phenylmagnesium bromide with trimethylchlorosilane in toluene to form trimethyl(phenylthio)silane.", "Step 3: Hydrosilylation of trimethyl(phenylthio)silane with hydrogen gas in the presence of a platinum catalyst to form trimethyl(thiophen-3-yl)silane." ] }

CAS RN

18245-17-5

Product Name

trimethyl(thiophen-3-yl)silane

Molecular Formula

C7H12SSi

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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